![molecular formula C20H28Cl2N4O9 B13812197 (4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glg-V 13 is a small molecule drug that acts as a potassium channel blocker. It has been primarily studied for its potential use as a class III antiarrhythmic agent, targeting cardiovascular diseases, particularly cardiac arrhythmias .
Analyse Des Réactions Chimiques
Glg-V 13 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but detailed conditions are not specified.
Substitution: Glg-V 13 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the effects of potassium channel blockers.
Biology: Research has focused on its effects on cellular ion channels and its potential therapeutic applications.
Medicine: Glg-V 13 is primarily investigated for its use as an antiarrhythmic agent, particularly in treating cardiac arrhythmias.
Mécanisme D'action
Glg-V 13 exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the action potential duration, which helps in stabilizing the cardiac rhythm. The molecular targets of Glg-V 13 include various potassium channels, and its mechanism involves binding to these channels and inhibiting their function. This inhibition prevents the rapid repolarization of cardiac cells, thereby reducing the likelihood of arrhythmias .
Comparaison Avec Des Composés Similaires
Glg-V 13 is compared with other class III antiarrhythmic agents, such as d,l-sotalol and KMC-IV-84. These compounds also act as potassium channel blockers but may differ in their specific binding affinities, pharmacokinetics, and side effect profiles. Glg-V 13 is unique in its specific molecular structure and its effects on different types of potassium currents in cardiac cells .
Similar Compounds
- d,l-Sotalol
- KMC-IV-84
- Amiodarone
- Dofetilide
These compounds share similar mechanisms of action but may vary in their clinical applications and efficacy .
Propriétés
Formule moléculaire |
C20H28Cl2N4O9 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.2ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2*2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;2*(H,2,3,4,5)/t16-,17+;; |
Clé InChI |
OCHIIJAGIOJHMN-VWDRLOGHSA-N |
SMILES isomérique |
CC(C)N1C[C@H]2C[C@@H](C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
SMILES canonique |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
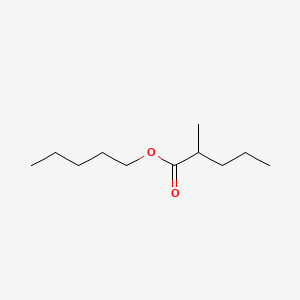
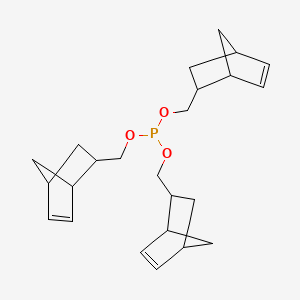

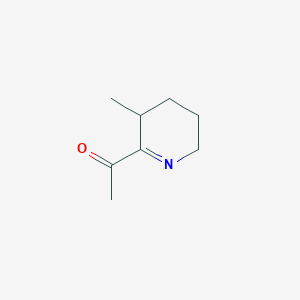
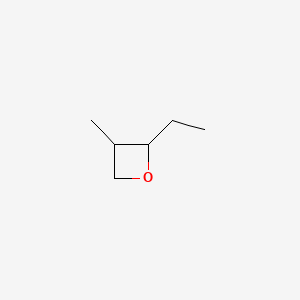
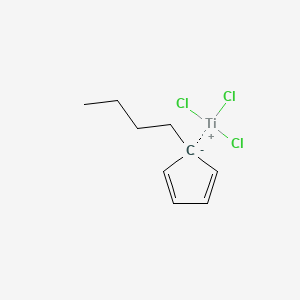

![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
